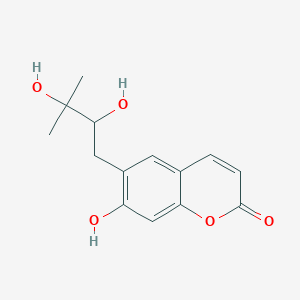

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-

Vue d'ensemble

Description

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- is a naturally occurring compound that belongs to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound can be isolated from the stem of Angelica dahurica, a plant known for its medicinal properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- can be achieved through various synthetic routes. One common method involves the condensation of appropriate phenolic precursors with β-ketoesters under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the coumarin ring.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the stem of Angelica dahurica. The plant material is subjected to solvent extraction using methanol or ethanol, followed by purification through chromatographic techniques to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted coumarins.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products

The major products formed from these reactions include oxidized coumarins, reduced coumarins, and various substituted derivatives depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry

The compound serves as a precursor for synthesizing other coumarin derivatives. It is utilized in various chemical reactions:

- Oxidation: Hydroxyl groups can be oxidized to form quinones.

- Reduction: Can be reduced to produce dihydro derivatives.

- Substitution: Electrophilic substitutions can occur on the aromatic ring.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Quinones |

| Reduction | NaBH4, LiAlH4 | Dihydro derivatives |

| Substitution | AlCl3, FeCl3 | Substituted coumarins |

Biology

The compound exhibits significant biological activities:

- Antioxidant Properties: Scavenges free radicals, reducing oxidative stress.

- Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines.

- Antimicrobial Activity: Effective against various pathogens.

Case Study: Antioxidant Activity

In vitro studies have demonstrated that this compound can significantly reduce oxidative damage in cellular models by enhancing antioxidant enzyme activity.

Medicine

Potential therapeutic applications include:

- Cancer Treatment: Induces apoptosis in cancer cells through caspase activation.

- Cardiovascular Health: Exhibits protective effects against heart diseases by modulating lipid profiles.

- Neurodegenerative Disorders: May help in reducing neuroinflammation and oxidative stress associated with diseases like Alzheimer's.

Clinical Trials

Several clinical trials are underway to assess the efficacy of this compound in treating various cancers and neurodegenerative diseases.

Industry

Due to its pleasant aroma and potential skin benefits, the compound is used in:

- Cosmetics: Incorporated into formulations for skin care products.

- Fragrances: Used as a fragrance component in perfumes.

Mécanisme D'action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. It also inhibits inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

2H-1-Benzopyran-2-one, 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy-: This compound is similar in structure but has a methoxy group at the 7-position instead of a hydroxyl group.

Coumarin: The parent compound of this class, which lacks the dihydroxy-methylbutyl side chain.

7-Hydroxycoumarin: Similar structure but without the dihydroxy-methylbutyl side chain.

Uniqueness

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- is unique due to the presence of the dihydroxy-methylbutyl side chain, which imparts distinct biological activities and chemical reactivity compared to other coumarins .

Activité Biologique

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-, commonly referred to as a hydroxycoumarin, is a naturally occurring compound derived from the plant Angelica dahurica. This compound belongs to the coumarin class, which is characterized by a benzopyrone structure. The unique side chain of 2,3-dihydroxy-3-methylbutyl enhances its biological activities, making it a subject of interest in various fields including pharmacology and medicinal chemistry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress and preventing cellular damage. The antioxidant capacity can be attributed to its ability to donate electrons and stabilize free radicals, thus protecting cells from oxidative damage .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Studies have reported that it can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various biological models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

In addition to its antioxidant and anti-inflammatory effects, 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- has shown promising antimicrobial activity against several pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infections .

Neuroprotective Effects

Emerging research highlights the neuroprotective capabilities of this compound. It has been associated with protecting neuronal cells from damage induced by oxidative stress and inflammation, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound can be explained through several mechanisms:

- Oxidative Stress Modulation : It enhances the body's antioxidant defenses while directly scavenging free radicals.

- Inflammatory Pathway Inhibition : The compound downregulates inflammatory mediators, which helps alleviate chronic inflammation.

- Induction of Apoptosis : In cancer cells, it can activate apoptotic pathways through caspase activation, leading to programmed cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Coumarin | Basic structure without side chain | Low biological activity |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Moderate antioxidant activity |

| 2H-1-Benzopyran-2-one, 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy- | Methoxy group instead of hydroxyl | Enhanced antimicrobial properties |

The presence of the dihydroxy-methylbutyl side chain in 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- distinguishes it from other coumarins by imparting unique biological activities and enhanced reactivity .

Study on Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various coumarin derivatives including this compound. The results demonstrated that it significantly reduced lipid peroxidation levels in vitro compared to controls, supporting its potential use as a natural antioxidant agent .

Clinical Implications for Neuroprotection

Another notable research effort investigated the neuroprotective effects of this compound in a mouse model of traumatic brain injury. The findings indicated that treatment with the compound significantly improved outcomes by reducing oxidative damage and inflammation in brain tissues .

Propriétés

IUPAC Name |

6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTWKAQFZYXAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418735 | |

| Record name | 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46992-81-8 | |

| Record name | 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.